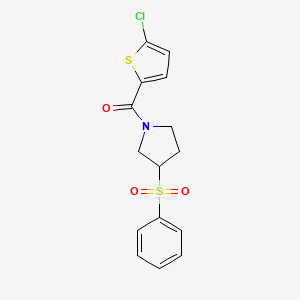

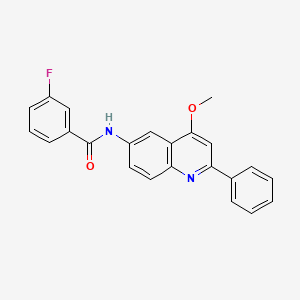

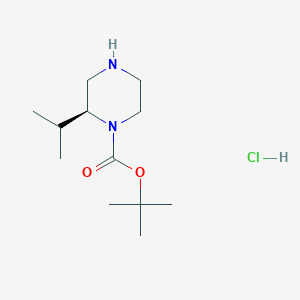

2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetamide derivatives involves multiple steps, including alkylation, nitration, and the utilization of reagents like potassium salts for substituting products in good yields. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the intricate procedures involved, highlighting the conditions that lead to high yields through steps like alkylation and nitration (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, reveals significant insights. For instance, the dihedral angles between different molecular fragments and the formation of intermolecular hydrogen bonds and C—H⋯π contacts are crucial for understanding the compound's spatial arrangement (Zhu-Ping Xiao et al., 2009).

Chemical Reactions and Properties

The reactivity of acetamide derivatives with various reagents illustrates the versatility of these compounds in chemical synthesis. For instance, the catalytic hydrogenation process for converting N-(3-nitro-4-methoxyphenyl)acetamide into its amino derivative highlights the importance of catalysts like Pd / C in enhancing reaction selectivity and yield (Zhang Qun-feng, 2008).

Physical Properties Analysis

The crystal structure and physical interactions within similar compounds provide valuable information on their physical properties. The arrangement of molecules in crystals, influenced by hydrogen bonding and π interactions, is essential for understanding the compound's stability and behavior under various conditions (I. Guzei et al., 2010).

Chemical Properties Analysis

Acetamide derivatives exhibit a wide range of chemical behaviors, including reactivity towards nitro and acetamido groups. The chemical shift variations observed in NMR studies of these compounds are indicative of the interactions between functional groups and their impact on the compound's overall chemical properties (Supaluk Prachayasittikul et al., 1991).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Assessment

A study explored the synthesis of derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups contributed to their activity (Rani, Pal, Hegde, & Hashim, 2016).

Catalytic Hydrogenation in Synthesis

Another study focused on the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, highlighting its importance in the production of azo disperse dyes (Zhang, 2008).

Thermal Degradation Study

Research on 2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil) and its derivatives investigated thermal degradation in gas chromatography, contributing to understanding their stability under analysis conditions (Dowling et al., 2017).

Structural Analysis

A study on the structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide contributed to the knowledge of molecular interactions and crystal formations, useful in materials science (Xiao, Ouyang, Qin, Xie, & Yang, 2009).

N-Acetylcarbamate Potassium Salts

Research on p-methoxybenzyl N-acetylcarbamate potassium salt, related to acetamide derivatives, was conducted for potential use in synthesizing natural and pharmaceutical products (Sakai et al., 2022).

Dopamine and Norepinephrine Transporter Modulation

A study on 2-[(Diphenylmethyl) sulfinyl]acetamide (modafinil) investigated its role in modulating dopamine and norepinephrine transporters, contributing to neuropsychiatric disorder treatments (Madras et al., 2006).

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3S/c1-20-13-6-4-12(5-7-13)17-15(18)10-21(19)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYGKZMYOCAHOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-benzylacetamide](/img/structure/B2482127.png)

![7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482128.png)

![3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2482138.png)

![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)

![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2482142.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2482143.png)